

An In-depth Technical Guide to Flipper-TR for Mechanobiology Research

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Compound of Interest

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles and applications of Flipper-TR, a fluorescent membrane tension probe, in the field of mechanobiology. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to effectively utilize this technology in their studies of cellular mechanics and drug development.

Core Principles of Flipper-TR

Flipper-TR is a fluorescent probe specifically designed to report on the mechanical tension within lipid bilayers.^[1] Its mechanism of action is based on the molecule's unique planarizable push-pull structure, consisting of two dithienothiophene "flippers".^[2] In a low-tension or disordered membrane environment, these flippers are in a twisted conformation. As membrane tension increases, the lateral pressure within the lipid bilayer forces the flippers into a more planar conformation.

This conformational change directly affects the fluorescence lifetime of the probe. The planar conformation exhibits a longer fluorescence lifetime compared to the twisted state.^[2] This relationship between membrane tension and fluorescence lifetime is the fundamental principle behind Flipper-TR's utility as a mechanosensor. The change in fluorescence lifetime is quantified using Fluorescence Lifetime Imaging Microscopy (FLIM), a technique that measures the decay rate of fluorescence on a pixel-by-pixel basis.^[3]

A key aspect of Flipper-TR's response in cellular membranes is its interplay with lipid organization. In complex biological membranes, an increase in tension can induce a lateral phase separation of lipids, leading to the formation of more ordered domains.[2] Flipper-TR's fluorescence lifetime is sensitive to this lipid packing, with more ordered environments also contributing to a longer lifetime.[3] This dual sensitivity to both direct mechanical tension and tension-induced changes in lipid order makes Flipper-TR a powerful tool for probing the intricate mechanobiology of cell membranes.

Quantitative Data with Flipper-TR

The fluorescence lifetime of Flipper-TR provides a quantitative measure of membrane tension. Below are tables summarizing typical lifetime values obtained in various model systems and cell lines. It is important to note that absolute lifetime values can vary between different experimental setups, and thus, relative changes and proper controls are crucial for data interpretation.

Table 1: Flipper-TR Fluorescence Lifetime in Giant Unilamellar Vesicles (GUVs) with Varying Lipid Composition

GUV Composition	Predominant Phase	Average Fluorescence Lifetime (τ) [ns]
DOPC	Liquid-disordered (Ld)	~3.8
DOPC:Cholesterol (60:40)	Liquid-ordered (Lo)	~5.3
SM:Cholesterol (70:30)	Liquid-ordered (Lo)	~6.4

Table 2: Flipper-TR Fluorescence Lifetime in Different Cell Lines

Cell Line	Basal Fluorescence Lifetime (τ) [ns]	Reference
HeLa	~4.5	[4]
MDCK	~4.8 (apical), ~4.2 (basolateral)	[5]
RPE1	~5.4 (non-confluent), ~5.5 (confluent)	[6]
U2OS	Varies with cell region (higher at leading edge)	[7]

Table 3: Flipper-TR Derivatives for Organelle-Specific Tension Measurement

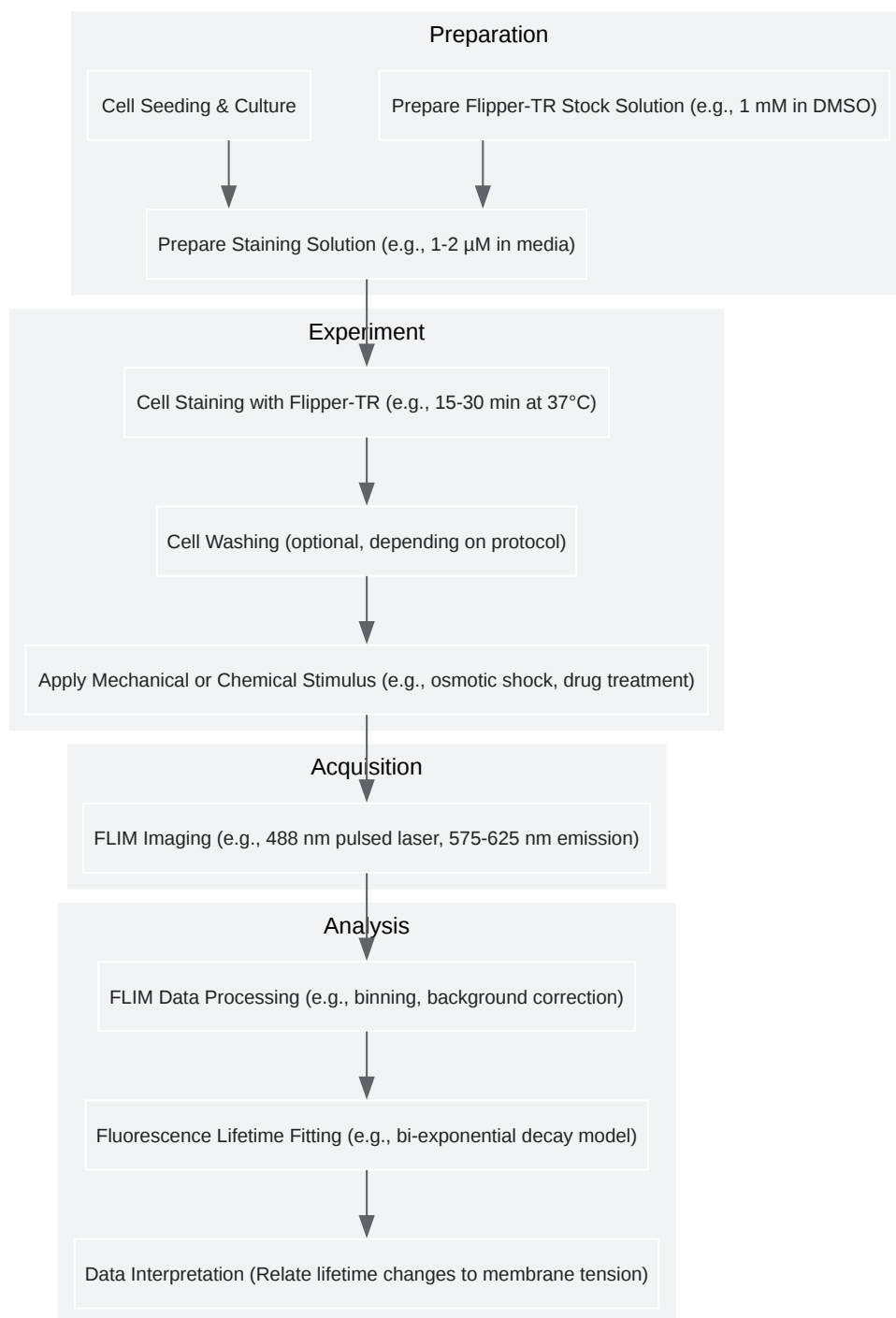
Probe Name	Target Organelle	Average Fluorescence Lifetime (τ) in HeLa Cells [ns]	Reference
Flipper-TR	Plasma Membrane	~4.5	[5]
ER Flipper-TR	Endoplasmic Reticulum	~3.5	[5]
Mito Flipper-TR	Mitochondria	~3.2	[5]
Lyso Flipper-TR	Lysosomes/Late Endosomes	~4.0	[6]

Experimental Protocols

General Workflow for a Flipper-TR Experiment

The following diagram outlines the key steps in a typical experiment using Flipper-TR to measure membrane tension.

General Experimental Workflow for Flipper-TR



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A generalized workflow for measuring membrane tension using Flipper-TR.

Detailed Protocol for Staining Cultured Cells with Flipper-TR

This protocol is adapted for most adherent cell lines.

- Cell Preparation: Seed cells on glass-bottom dishes or coverslips suitable for high-resolution microscopy. Culture cells to the desired confluency.
- Reagent Preparation:
 - Prepare a 1 mM stock solution of Flipper-TR in anhydrous DMSO. Store at -20°C.
 - Shortly before use, dilute the Flipper-TR stock solution in pre-warmed cell culture medium to a final concentration of 1-2 μ M.
- Staining:
 - Remove the culture medium from the cells.
 - Add the Flipper-TR staining solution to the cells.
 - Incubate for 15-30 minutes at 37°C in a cell culture incubator.
- Washing (Optional but Recommended):
 - Gently remove the staining solution.
 - Wash the cells two to three times with pre-warmed imaging medium (e.g., phenol red-free DMEM) to remove excess probe.
- Imaging: Proceed with FLIM imaging immediately.

Protocol for Osmotic Shock Experiment

Osmotic shocks are a common method to induce changes in membrane tension.

- Cell Preparation and Staining: Prepare and stain cells with Flipper-TR as described in section 3.2.

- Baseline Imaging: Acquire a baseline FLIM image of the cells in isotonic imaging medium.
- Inducing Osmotic Shock:
 - Hypo-osmotic shock (to increase tension): Replace the isotonic medium with a medium of lower osmolarity (e.g., by diluting with distilled water).
 - Hyper-osmotic shock (to decrease tension): Replace the isotonic medium with a medium of higher osmolarity (e.g., by adding sucrose or sorbitol).
- Time-lapse FLIM Imaging: Acquire a series of FLIM images over time to monitor the dynamic changes in fluorescence lifetime in response to the osmotic shock.
- Data Analysis: Analyze the changes in fluorescence lifetime relative to the baseline measurement.

FLIM Data Acquisition and Analysis

- Microscope Setup: Use a confocal or multiphoton microscope equipped with a pulsed laser and time-correlated single photon counting (TCSPC) electronics.
- Acquisition Parameters:
 - Excitation: Use a 488 nm pulsed laser.
 - Emission: Collect fluorescence signal between 575 nm and 625 nm.
 - Pixel Dwell Time and Frame Averaging: Adjust these parameters to collect sufficient photons per pixel for accurate lifetime fitting (typically >100 photons in the brightest pixel).
- Data Analysis:
 - Region of Interest (ROI) Selection: Define ROIs corresponding to the plasma membrane.
 - Lifetime Fitting: Fit the fluorescence decay curve for each pixel or ROI to a bi-exponential decay model. The longer lifetime component (τ_1) is typically used to report on membrane tension.^[8]

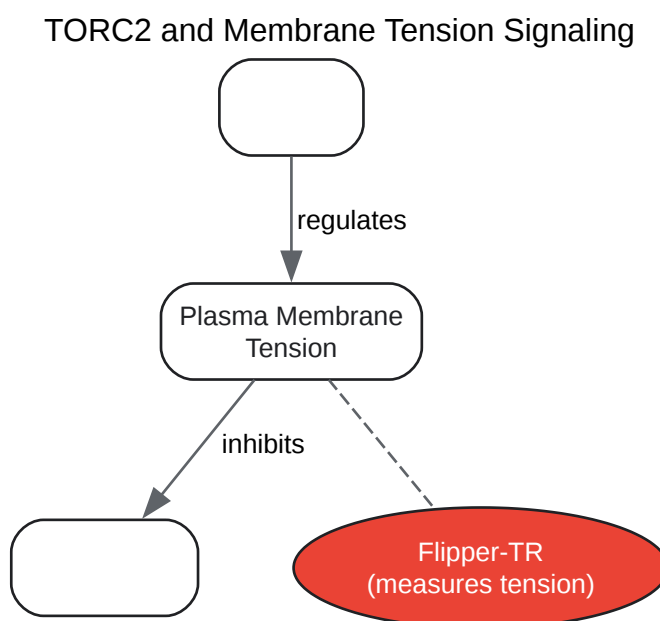
- Lifetime Visualization: Generate a pseudo-colored lifetime map where the color of each pixel represents its fluorescence lifetime.

Applications in Mechanotransduction Signaling

Flipper-TR has been instrumental in elucidating the role of membrane tension in various signaling pathways.

TORC2 Signaling Pathway

In yeast, the Target of Rapamycin Complex 2 (TORC2) is a key regulator of plasma membrane homeostasis. Studies using Flipper-TR have shown that TORC2 activity is linked to membrane tension. Inhibition of TORC2 leads to an increase in plasma membrane tension, which in turn affects endocytosis.[9]

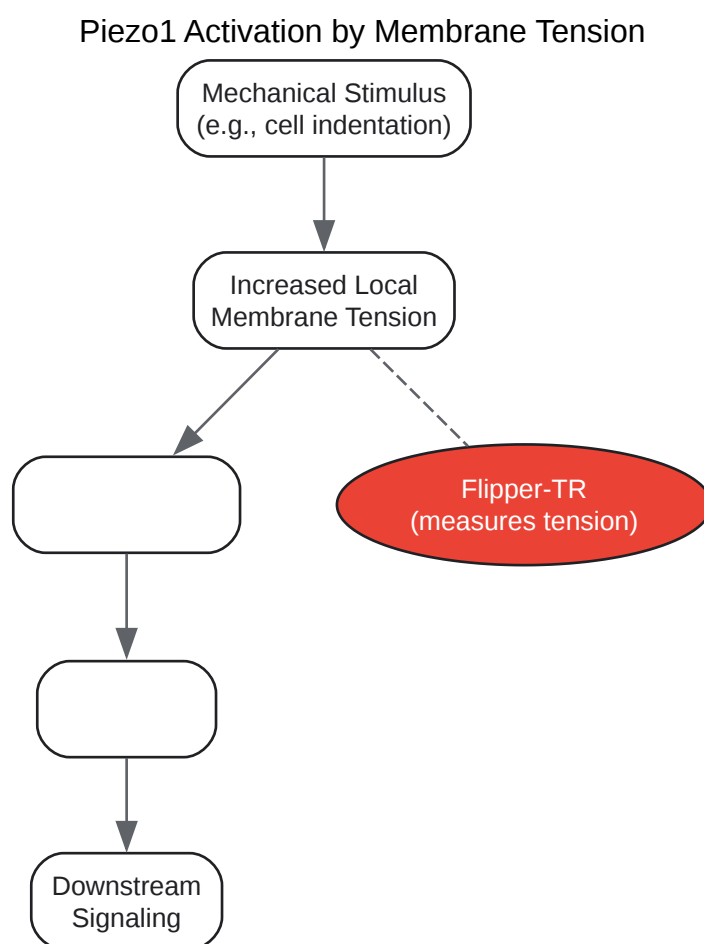


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TORC2 signaling and its effect on membrane tension, as measured by Flipper-TR.

Piezo1 Channel Activation

Piezo1 is a mechanosensitive ion channel that opens in response to mechanical stimuli, such as increased membrane tension. Flipper-TR has been used to visualize and quantify the local changes in membrane tension that lead to Piezo1 activation.[10]



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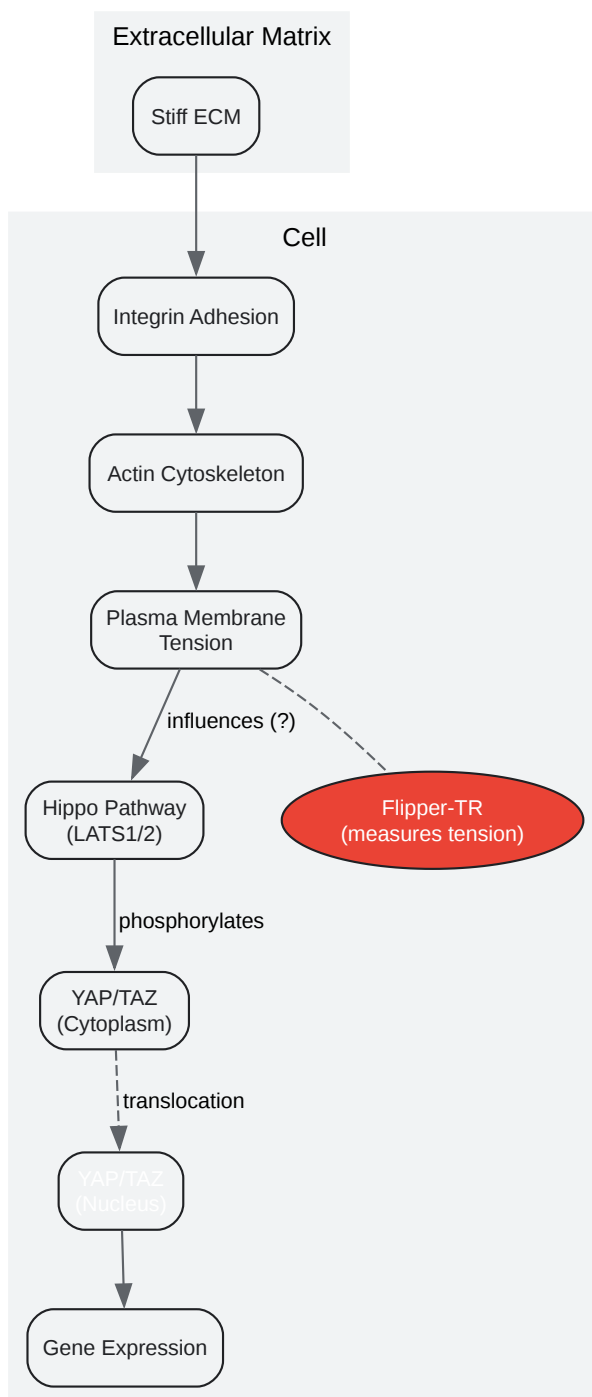
The role of membrane tension in Piezo1 channel activation, visualized with Flipper-TR.

YAP/TAZ Mechanotransduction

The transcriptional co-activators YAP and TAZ are key players in mechanotransduction, relocating to the nucleus in response to mechanical cues such as stiff extracellular matrix. While the direct link is still under investigation, it is hypothesized that changes in plasma

membrane tension, influenced by cell-matrix adhesions and cytoskeletal contractility, contribute to the regulation of the Hippo pathway and subsequent YAP/TAZ localization. Flipper-TR is a valuable tool to explore the role of membrane tension in this complex signaling network.

Hypothesized Role of Membrane Tension in YAP/TAZ Signaling

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A model for how membrane tension might influence YAP/TAZ localization.

Conclusion

Flipper-TR has emerged as an indispensable tool in mechanobiology, providing researchers with a means to quantitatively and dynamically measure membrane tension in live cells and model systems. Its application has already yielded significant insights into the role of membrane mechanics in a variety of cellular processes, from fundamental signaling pathways to complex morphogenetic events. As research in this field continues to expand, the use of Flipper-TR and its derivatives will undoubtedly lead to a deeper understanding of the intricate interplay between mechanical forces and biological function, with important implications for both basic science and the development of novel therapeutic strategies.

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